
Ovalicin
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis total de la ovalicina implica varios pasos clave, incluyendo la construcción de un marco de ciclohexano, la formación de dos epóxidos y el establecimiento de cinco o seis centros estereogénicos contiguos . La primera síntesis total de ovalicina fue reportada por Corey en 1985 . La estrategia sintética a menudo involucra el uso de reacciones de Diels-Alder, sistemas basados en auxiliares quirales y dihidroxilación controlada por el sustrato .
Métodos de Producción Industrial: Los métodos de producción industrial para la ovalicina no están bien documentados, probablemente debido a su estructura compleja y los desafíos asociados con su síntesis. Los avances en la química orgánica sintética pueden allanar el camino para métodos de producción más eficientes en el futuro.
Análisis De Reacciones Químicas
Tipos de Reacciones: La ovalicina experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los grupos epóxido del compuesto son particularmente reactivos y pueden participar en reacciones de sustitución nucleófila .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación de la ovalicina incluyen especies de alquil-litio, agentes oxidantes y auxiliares quirales . Las condiciones de reacción a menudo involucran temperaturas controladas y el uso de grupos protectores para asegurar la formación selectiva de los productos deseados.
Productos Principales: Los productos principales formados a partir de reacciones que involucran ovalicina incluyen varios análogos y derivados que retienen la estructura central de ciclohexano pero presentan modificaciones en los grupos epóxido y otras unidades funcionales .
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Ovalicin derivatives have demonstrated notable antiparasitic effects, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. Research indicates that the most active derivative, this compound linoleate, exhibits an IC50 value of 19.8 µM against Plasmodium falciparum and 1.1 µM against Trypanosoma brucei . This finding positions this compound as a promising candidate for developing new treatments for malaria and sleeping sickness.
Oncology Applications
In oncology, this compound is being investigated for its role in developing Proteolysis-targeting chimeras (PROTACs). These compounds aim to selectively degrade cancer-associated proteins, thereby offering a novel therapeutic strategy. The incorporation of hypoxia-activated ligands into PROTACs has shown potential in targeting tumors effectively .
Dermatological Applications
This compound has been found to alleviate symptoms of atopic dermatitis by inhibiting IL-31 signaling pathways and reducing intracellular calcium influx. In studies involving mice with atopic dermatitis, treatment with this compound resulted in a significant decrease in IL-31 receptor expression and improved skin conditions compared to control groups . This suggests that this compound could serve as an alternative to conventional steroid treatments for skin conditions.
Anti-Angiogenic Properties
This compound's ability to inhibit angiogenesis has been extensively studied. It acts by irreversibly blocking the active site of methionine aminopeptidases (MetAPs), crucial enzymes involved in protein synthesis and angiogenesis . Research has shown that this compound effectively inhibits Type 1 and Type 2 MetAPs at low concentrations, making it a valuable agent in cancer therapy aimed at reducing tumor vascularization .
Case Study 1: Antiparasitic Efficacy
A study conducted on this compound derivatives highlighted their efficacy against Plasmodium falciparum and Trypanosoma brucei. The derivatives were synthesized from the fungus Pseudallescheria boydii, isolated from termites, demonstrating a novel approach to drug development targeting parasitic infections .
Case Study 2: Treatment of Atopic Dermatitis
In an experimental model of atopic dermatitis, this compound treatment led to a significant reduction in pruritus-related gene expression and improved skin histology. The study concluded that this compound could be a viable therapeutic option for managing atopic dermatitis symptoms without the side effects associated with steroidal medications .
Data Tables
Mecanismo De Acción
La ovalicina ejerce sus efectos principalmente inhibiendo las enzimas aminopeptidasa de metionina, específicamente la aminopeptidasa de metionina 1 y 2 . Estas enzimas juegan un papel crucial en la eliminación de la metionina N-terminal de las proteínas nacientes, un proceso esencial para la función correcta de las proteínas. Al inhibir estas enzimas, la ovalicina interrumpe la síntesis de proteínas y los procesos celulares, lo que lleva a sus efectos antiangiogénicos y antiparasitarios .
Comparación Con Compuestos Similares
La ovalicina es estructuralmente similar a la fumagilina, otro potente compuesto antiangiogénico . Ambos compuestos comparten un marco de ciclohexano y grupos epóxido, pero la ovalicina es más estable y tiene menos efectos secundarios tóxicos en comparación con la fumagilina . Otros compuestos similares incluyen la 5-desmetil-ovalicina y la clovalicina, que también exhiben propiedades antiangiogénicas .
Lista de Compuestos Similares:
- Fumagilina
- 5-Desmetil-ovalicina
- Clovalicina
La combinación única de estabilidad y potente actividad biológica de la ovalicina la convierte en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas.
Actividad Biológica
Ovalicin is a natural compound derived from the fungus Pseudallescheria boydii, known for its diverse biological activities, particularly its antiparasitic and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Antiparasitic Activity
This compound exhibits significant antiparasitic effects, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The following table summarizes the IC50 values for various this compound derivatives:
Compound | Target Parasite | IC50 (µM) |
---|---|---|
This compound | Plasmodium falciparum | 19.8 |
This compound linoleate | Plasmodium falciparum | 20.6 |
This compound | Trypanosoma brucei | 1.1 |
This compound linoleate | Trypanosoma brucei | <1.1 |
These results indicate that this compound and its derivatives possess potent antiprotozoal activity, making them candidates for further development as therapeutic agents against malaria and sleeping sickness .
The mechanism by which this compound exerts its antiparasitic effects involves inhibition of methionine aminopeptidase (MetAP), an enzyme critical for protein maturation in many organisms. Studies have shown that this compound effectively inhibits human MetAP1b mutants at low micromolar concentrations, suggesting a potential pathway for its antiparasitic action .
Anti-Inflammatory Effects
Recent studies have also highlighted the anti-inflammatory properties of this compound, particularly in the context of atopic dermatitis (AD). In a mouse model of AD induced by dinitrochlorobenzene (DNCB), this compound treatment significantly reduced symptoms and histological markers of inflammation:
- Reduction in IL-31 signaling : this compound inhibited IL-31 expression and downstream signaling pathways, leading to decreased expression of pruritus-related genes such as TRPV1 and HRH2.
- Histological improvements : Treated mice exhibited reduced infiltration of macrophages and mast cells in the dermis, indicating a decrease in inflammatory response .
The following table summarizes the effects of this compound on inflammatory markers in the DNCB-induced AD model:
Treatment Concentration (µg/mL) | Histamine Release (%) | Mast Cell Degranulation (%) |
---|---|---|
0 | 100 | 100 |
10 | 49 | 65 |
These findings suggest that this compound may serve as a viable alternative to traditional steroidal treatments for atopic dermatitis .
Study 1: Antiparasitic Efficacy
In a study assessing the efficacy of this compound derivatives against Plasmodium falciparum, researchers found that compounds derived from this compound exhibited IC50 values below 20 µM, with some derivatives demonstrating even lower values against Trypanosoma brucei. The study emphasized the need for further exploration into the structure-activity relationship of these compounds to enhance their efficacy .
Study 2: Atopic Dermatitis Model
Another study utilized a DNCB-induced mouse model to evaluate the anti-inflammatory effects of this compound. The results indicated significant improvements in dermatitis scores and histological evaluations after treatment with this compound. The reduction in IL-31 receptor expression was particularly noteworthy, suggesting a targeted mechanism for alleviating symptoms associated with AD .
Propiedades
IUPAC Name |
4-hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRXFGQJARQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19683-98-8 | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93 - 94 °C | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.